Einecs 302-831-7
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Overview
Description
Einecs 302-831-7 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The EINECS number serves as a unique identifier for chemicals within this inventory.
Chemical Reactions Analysis
Einecs 302-831-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .
Scientific Research Applications
Einecs 302-831-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in commercial products .
Mechanism of Action
The mechanism of action for Einecs 302-831-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism of action depends on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Einecs 302-831-7 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may have comparable chemical structures and properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .
Properties
CAS No. |
94134-61-9 |
---|---|
Molecular Formula |
C25H53N3O3 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
N-[3-(3-aminopropylamino)propyl]octadecanamide;formic acid |
InChI |
InChI=1S/C24H51N3O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;2-1-3/h26H,2-23,25H2,1H3,(H,27,28);1H,(H,2,3) |
InChI Key |
WAXFGDSCGVNGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.C(=O)O |
Origin of Product |
United States |
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